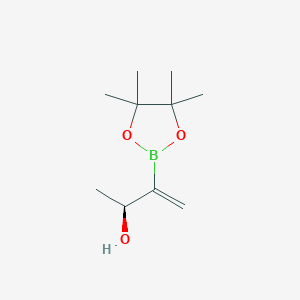
(2S)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a dioxaborolane ring, which is a common motif in boronic esters, and an allylic alcohol functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol typically involves the reaction of an allylic alcohol with a boronic acid or boronic ester. Common reagents include pinacolborane or bis(pinacolato)diboron. The reaction is often catalyzed by transition metals such as palladium or nickel under mild conditions.
Industrial Production Methods
Industrial production methods for boronic esters generally involve large-scale reactions using similar reagents and catalysts as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems.
化学反应分析
Types of Reactions
Oxidation: The allylic alcohol group can undergo oxidation to form the corresponding aldehyde or ketone.
Reduction: The compound can be reduced to form the corresponding saturated alcohol.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Saturated alcohols.
Substitution: Various biaryl or alkyl-aryl compounds.
科学研究应用
Chemistry
Organic Synthesis: Used in Suzuki-Miyaura cross-coupling reactions to form complex organic molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology
Drug Development: Potential use in the synthesis of pharmaceutical intermediates.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine
Therapeutics: Investigated for potential therapeutic applications due to its ability to form stable complexes with biological molecules.
Industry
Materials Science: Used in the synthesis of advanced materials such as polymers and nanomaterials.
Agriculture: Potential use in the development of agrochemicals.
作用机制
The mechanism of action of (2S)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol involves its ability to form stable complexes with various substrates. The boronic ester group can interact with nucleophiles, while the allylic alcohol can participate in various chemical transformations. The molecular targets and pathways depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.
Pinacolborane: Another boronic ester with a different structure but similar reactivity.
Allylboronic Acid Pinacol Ester: A compound with similar functional groups but different reactivity.
Uniqueness
(2S)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol is unique due to its combination of a boronic ester and an allylic alcohol, providing versatility in both organic synthesis and potential biological applications.
属性
分子式 |
C10H19BO3 |
|---|---|
分子量 |
198.07 g/mol |
IUPAC 名称 |
(2S)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol |
InChI |
InChI=1S/C10H19BO3/c1-7(8(2)12)11-13-9(3,4)10(5,6)14-11/h8,12H,1H2,2-6H3/t8-/m0/s1 |
InChI 键 |
DDOWEUHSLARCNM-QMMMGPOBSA-N |
手性 SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)[C@H](C)O |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


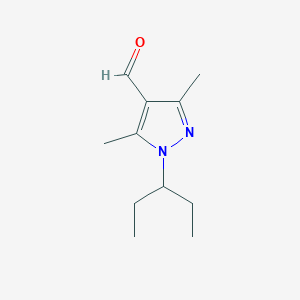
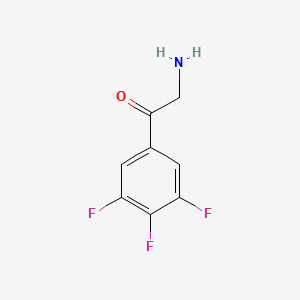
![[3-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B13623367.png)

![(1R,5S)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13623387.png)
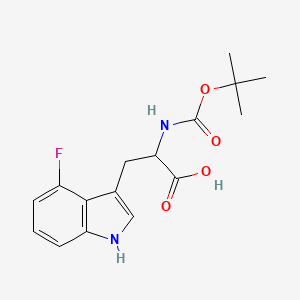
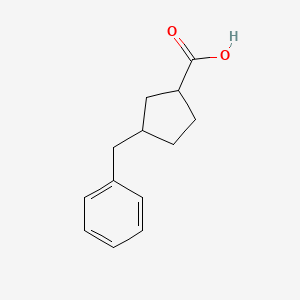
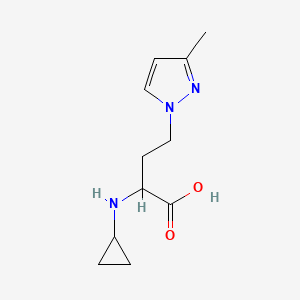
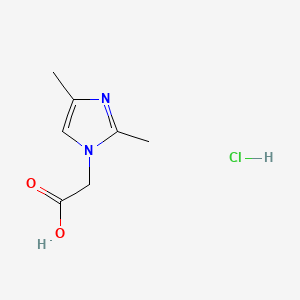
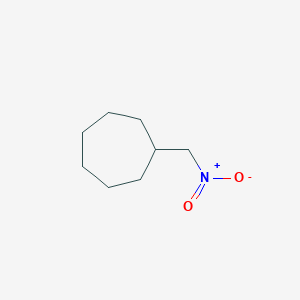
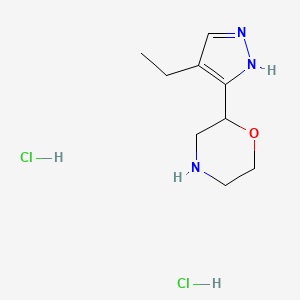
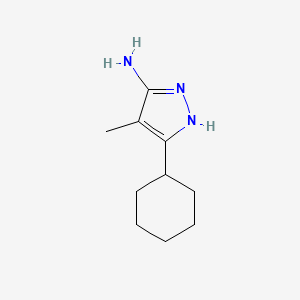
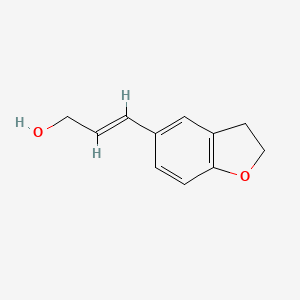
![Ethyl 2-(3h-imidazo[4,5-c]pyridin-2-yl)acetate](/img/structure/B13623423.png)
